molecular formula C8H15N3O2 B13208699 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B13208699
M. Wt: 185.22 g/mol
InChI Key: RXGHBXDLEQVZFB-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an aminopropyl group attached to the imidazolidine ring, which is further substituted with two methyl groups at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with 3-aminopropylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography and distillation can be used to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolidine derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent, presence of a base, room temperature to reflux.

Major Products Formed

The major products formed from these reactions include oxidized imidazolidine derivatives, reduced imidazolidine derivatives, and various substituted imidazolidine compounds depending on the nature of the substituents introduced during the reactions.

Scientific Research Applications

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: A similar compound used in surface modification and functionalization processes.

    Norspermidine: A polyamine with a similar structure, found naturally in some plants, bacteria, and algae.

Uniqueness

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C8H15N3O2/c1-8(2)6(12)11(5-3-4-9)7(13)10-8/h3-5,9H2,1-2H3,(H,10,13)

InChI Key

RXGHBXDLEQVZFB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCN)C

Origin of Product

United States

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